molecular formula C18H16N2O3 B6087209 N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide

N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide

Cat. No. B6087209
M. Wt: 308.3 g/mol
InChI Key: GWUNQRSJHHYKPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide, also known as MLN4924, is a small molecule inhibitor that has been studied extensively for its potential use in cancer treatment. The compound works by inhibiting the activity of the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of proteins within cells and is critical for maintaining cellular homeostasis. Inhibition of NAE by MLN4924 has been shown to lead to the accumulation of specific proteins, resulting in cell death in cancer cells.

Mechanism of Action

N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide works by inhibiting the activity of the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. NAE is responsible for activating the protein NEDD8, which is then attached to specific proteins, targeting them for degradation by the proteasome. Inhibition of NAE by N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide leads to the accumulation of specific proteins, resulting in cell death in cancer cells.
Biochemical and physiological effects:
N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide has been shown to have a variety of biochemical and physiological effects. In addition to inducing cell death in cancer cells, N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This is significant because tumors require a blood supply to grow and spread. N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide has also been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest.

Advantages and Limitations for Lab Experiments

The advantages of using N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide in lab experiments include its specificity for NAE, its ability to induce cell death in a variety of cancer cell lines, and its potential to enhance the activity of other cancer treatments. However, there are also limitations to using N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide in lab experiments. For example, N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide has been shown to have off-target effects, which could complicate data interpretation. In addition, N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide has a short half-life, which could limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide. One area of research is the identification of biomarkers that could predict which patients are most likely to respond to N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide treatment. Another area of research is the development of combination therapies that include N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide and other cancer treatments, such as immunotherapy. Finally, there is ongoing research into the development of more potent and selective NAE inhibitors that could be used in cancer treatment.
In conclusion, N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide is a small molecule inhibitor that has shown promise in cancer treatment. Its mechanism of action involves inhibition of the NEDD8-activating enzyme, leading to the accumulation of specific proteins and cell death in cancer cells. While there are advantages to using N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide in lab experiments, there are also limitations that must be considered. Future research will focus on identifying biomarkers, developing combination therapies, and improving the potency and selectivity of NAE inhibitors.

Synthesis Methods

The synthesis of N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide involves several steps. The first step involves the reaction of 2-bromo-4-methylacetophenone with 3-nitrophthalic anhydride to form 2-(3-nitrophthalimido)-4-methylacetophenone. This intermediate is then reacted with 2-amino-3-methylbenzoic acid to form the final product, N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide.

Scientific Research Applications

N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide can induce cell death in a variety of cancer cell lines, including multiple myeloma, leukemia, and solid tumors. In addition, N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide has been shown to enhance the activity of other cancer treatments, such as radiation and chemotherapy.

properties

IUPAC Name

N-[3-(1,3-dioxoisoindol-2-yl)-2-methylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-3-16(21)19-14-9-6-10-15(11(14)2)20-17(22)12-7-4-5-8-13(12)18(20)23/h4-10H,3H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUNQRSJHHYKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.